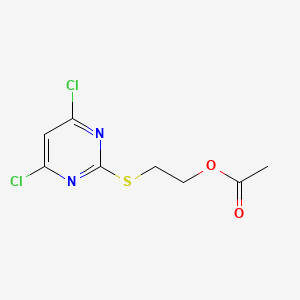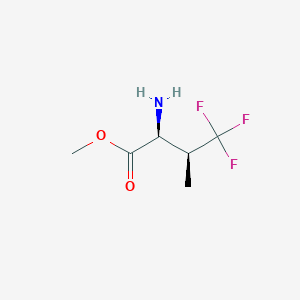
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and an amino acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-amino-3-methylbutanoate and trifluoromethyl iodide.
Reaction Conditions: The key step involves the introduction of the trifluoromethyl group. This is achieved through a nucleophilic substitution reaction where trifluoromethyl iodide reacts with the amino acid ester in the presence of a base such as sodium hydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. The amino acid ester moiety may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-Methyl 2-amino-3-methylbutanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate: Contains a hydroxyl group instead of a methyl group, affecting its reactivity and interactions.
(2S,3S)-Ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate: Similar structure but with an ethyl ester, leading to variations in lipophilicity and metabolic stability.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in medicinal chemistry and other scientific research fields.
Eigenschaften
Molekularformel |
C6H10F3NO2 |
|---|---|
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
methyl (2S,3S)-2-amino-4,4,4-trifluoro-3-methylbutanoate |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)4(10)5(11)12-2/h3-4H,10H2,1-2H3/t3-,4-/m0/s1 |
InChI-Schlüssel |
GYTYWSNHCVQMGU-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)OC)N)C(F)(F)F |
Kanonische SMILES |
CC(C(C(=O)OC)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


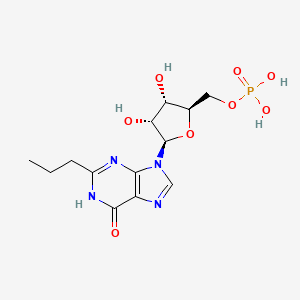

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
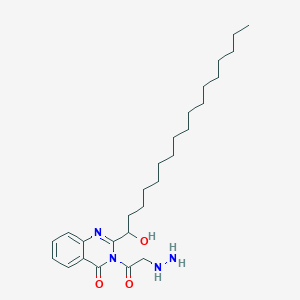

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
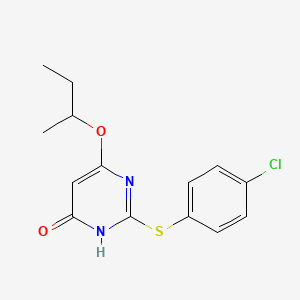

![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
